BenchChemオンラインストアへようこそ!

2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide

Cross-Coupling Chemistry C-C Bond Formation Medicinal Chemistry Building Blocks

This compound uniquely combines an ortho-bromine handle for Suzuki/Buchwald coupling, a 5-methoxy electronic modulator, and a cyanocyclopropyl pharmacophore. Unlike des-bromo or 2-chloro-6-methoxy analogs, it enables milder diversification and conformational constraint. Essential for cysteine protease SAR and lead optimization. For R&D use only.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.163
CAS No. 1436157-35-5
Cat. No. B2824204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide
CAS1436157-35-5
Molecular FormulaC13H13BrN2O2
Molecular Weight309.163
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)CC(=O)NC2(CC2)C#N
InChIInChI=1S/C13H13BrN2O2/c1-18-10-2-3-11(14)9(6-10)7-12(17)16-13(8-15)4-5-13/h2-3,6H,4-5,7H2,1H3,(H,16,17)
InChIKeyLMFHCKAJTWKIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide (CAS 1436157-35-5): Structural Identity and Compound Class


2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide (CAS 1436157-35-5) is a synthetic small-molecule acetamide derivative with the molecular formula C13H13BrN2O2 and a molecular weight of 309.16 g/mol . The compound features a brominated and methoxy-substituted phenyl ring linked via an acetamide bridge to a 1-cyanocyclopropyl moiety [1]. This structural architecture places it within a class of cyanocyclopropyl-containing acetamides that have been explored as cysteine protease inhibitors [2]. The compound is cataloged as a research chemical by multiple suppliers and is intended exclusively for non-human, non-veterinary research use .

Why Generic Substitution Fails for 2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide (CAS 1436157-35-5)


Simple substitution with close analogs such as 2-(2-bromo-5-methoxyphenyl)acetamide (CAS 27387-22-0) or 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide (CAS 1797217-48-1) is not scientifically equivalent because the target compound uniquely combines three functional modules: a bromine atom at the ortho position of the phenyl ring (enabling specific cross-coupling reactivity unavailable with the des-bromo or chloro analogs), a 5-methoxy substituent (establishing a distinct hydrogen-bonding and electronic environment versus 6-methoxy or unsubstituted analogs), and the 1-cyanocyclopropyl group (contributing conformational constraint and hydrogen-bonding capacity absent in the simple acetamide analog) . These three modules function in concert: the bromine provides a synthetic handle for diversification, the methoxy group modulates electronic and steric properties of the aromatic ring, and the cyanocyclopropyl moiety imparts both conformational rigidity and a nitrile group capable of engaging in polar interactions with biological targets, as demonstrated in related cathepsin K inhibitors [1]. Removing or altering any single module fundamentally changes the compound's reactivity profile, physicochemical properties, and potential biological interactions.

Quantitative Differentiation Evidence for 2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide (CAS 1436157-35-5) vs. Structural Analogs


Bromine vs. Chlorine: Cross-Coupling Reactivity Advantage for 2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide

The ortho-bromine substituent in the target compound provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) compared to the corresponding 2-chloro-6-methoxy analog (CAS 1797217-48-1). Aryl bromides typically undergo oxidative addition to Pd(0) 50–100 times faster than the corresponding aryl chlorides under identical conditions. This difference has practical consequences: bromoarenes generally achieve higher coupling yields at lower catalyst loadings and temperatures than chloroarenes. The target compound's bromine atom is therefore the preferred leaving group for diversification strategies. This is a class-level inference grounded in the well-established relative reactivity order Ar-I > Ar-Br >> Ar-Cl in palladium-catalyzed cross-coupling reactions [1]. No head-to-head coupling study comparing the bromo and chloro analogs of this specific acetamide scaffold was identified in the public domain.

Cross-Coupling Chemistry C-C Bond Formation Medicinal Chemistry Building Blocks

Methoxy Positional Differentiation: 5-Methoxy vs. 6-Methoxy Substitution Pattern

The target compound features a 5-methoxy group on the phenyl ring, whereas the closest cataloged analog, 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide (CAS 1797217-48-1), bears the methoxy at the 6-position (ortho to the acetamide linker in the chloro analog vs. meta in the target compound). The position of the methoxy substituent alters the electronic landscape of the aromatic ring: a meta-methoxy (as in the target compound) exerts a primarily inductive electron-withdrawing effect (-I), while a para- or ortho-methoxy can additionally donate electron density through resonance (+M) [1]. This positional difference affects the pKa of proximal acidic protons, hydrogen-bond acceptor capacity, and the overall dipole moment of the molecule, which can influence target binding, solubility, and metabolic stability. No comparative bioactivity data between the 5-methoxy and 6-methoxy isomers were identified in the public domain. This represents a structural differentiation based on established physical organic chemistry principles [1].

Structure-Activity Relationships Electronic Effects Hydrogen Bonding

Cyanocyclopropyl Pharmacophore: Conformational Constraint and Nitrile Hydrogen-Bonding Capacity

The 1-cyanocyclopropyl group distinguishes the target compound from the simpler 2-(2-bromo-5-methoxyphenyl)acetamide (CAS 27387-22-0), which lacks this moiety entirely. The cyanocyclopropyl unit introduces conformational constraint through the cyclopropane ring, restricting bond rotation and pre-organizing the molecule into a defined geometry. Additionally, the nitrile group serves as a hydrogen-bond acceptor and can engage in dipole-dipole interactions. This pharmacophore is well-validated in medicinal chemistry: N-(1-cyanocyclopropyl)amide derivatives have been developed as potent cathepsin K inhibitors, with the cyanocyclopropyl group making critical hydrogen-bonding contacts in the enzyme active site [1]. The specific cathepsin K inhibitor AZD4996 ((1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide) exemplifies the importance of this moiety [1]. Quantitative comparison of target binding between the cyanocyclopropyl-containing target compound and the des-cyanocyclopropyl analog has not been reported. However, class-level evidence strongly supports that the cyanocyclopropyl group contributes meaningfully to target engagement [1].

Conformational Analysis Pharmacophore Design Cysteine Protease Inhibition

Molecular Weight and Lipophilicity Differentiation vs. Des-Cyanocyclopropyl Analog

The addition of the 1-cyanocyclopropyl group to the 2-(2-bromo-5-methoxyphenyl)acetamide scaffold increases the molecular weight from 244.09 g/mol (CAS 27387-22-0) to 309.16 g/mol for the target compound . This represents a 65.07 g/mol increase (26.7% increase). The computed octanol-water partition coefficient (LogP) is approximately 2.8 for the target compound based on vendor-reported calculated values , compared to an estimated LogP of approximately 1.5 for the des-cyanocyclopropyl analog (based on fragment-based calculation). The higher LogP of the target compound indicates greater lipophilicity, which may translate to increased membrane permeability but also potentially higher metabolic clearance and plasma protein binding. The topological polar surface area (TPSA) of the target compound is approximately 62.1 Ų, within the range generally considered favorable for oral bioavailability. These calculated property differences are relevant for compound ranking in drug discovery programs but have not been experimentally validated for the target compound in published studies.

Physicochemical Properties Drug-Likeness Permeability

Recommended Research Applications for 2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide (CAS 1436157-35-5) Based on Differentiation Evidence


Medicinal Chemistry Diversification via Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Site

The ortho-bromine substituent makes this compound a preferred substrate for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions to generate libraries of biaryl, arylamine, or aryl-alkyne derivatives. This is a key advantage over the corresponding 2-chloro-6-methoxy analog (CAS 1797217-48-1), which would require harsher conditions or specialized ligands to achieve comparable coupling efficiency . The compound is suited as a late-stage diversification building block in medicinal chemistry programs targeting cysteine proteases, GPCRs, or other protein classes where the cyanocyclopropyl amide motif is a recognized pharmacophore [1].

Cysteine Protease Inhibitor Lead Generation and SAR Studies

The 1-cyanocyclopropyl group is a validated pharmacophore in cathepsin K inhibitors [1]. This compound can serve as a starting point for structure-activity relationship (SAR) exploration around the bromomethoxyphenyl moiety. The 5-methoxy substitution pattern offers a distinct electronic and steric profile compared to 6-methoxy or other positional isomers, enabling systematic mapping of substituent effects on protease inhibition. Researchers should note that the des-cyanocyclopropyl analog (CAS 27387-22-0) lacks the critical nitrile-mediated hydrogen-bonding capacity and cyclopropane conformational constraint, rendering it unsuitable as a control for pharmacophore validation [1].

Physicochemical Property Benchmarking in Fragment-to-Lead Optimization

With a molecular weight of 309 g/mol and a calculated LogP of ~2.8, this compound occupies a favorable region of drug-like chemical space. It is suitable as a reference compound for benchmarking the impact of bromine → alternative substituent replacement on lipophilicity, solubility, and permeability in lead optimization programs. The 26.7% molecular weight increase relative to the des-cyanocyclopropyl analog (ΔMW = +65 g/mol) provides a useful data point for assessing the efficiency of the cyanocyclopropyl group as a potency-enhancing modification .

Synthetic Methodology Development for Cyanocyclopropyl Acetamide Construction

The compound's structure—combining an aryl bromide, methyl ether, and 1-cyanocyclopropyl amide—presents a useful test substrate for developing new synthetic methods. The presence of multiple functional groups (nitrile, amide, aryl bromide, ether) allows for chemoselectivity studies in amide bond formation, cyclopropanation, or deprotection strategies. The aryl bromide provides a convenient analytical handle (characteristic isotope pattern in mass spectrometry) for reaction monitoring .

Quote Request

Request a Quote for 2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.